molecular formula C11H15NS B1284122 N-[2-(Phenylthio)ethyl]-2-propen-1-amine CAS No. 188642-29-7

N-[2-(Phenylthio)ethyl]-2-propen-1-amine

Cat. No.: B1284122
CAS No.: 188642-29-7
M. Wt: 193.31 g/mol
InChI Key: BGEHFVIOFPSTOL-UHFFFAOYSA-N
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Description

N-[2-(Phenylthio)ethyl]-2-propen-1-amine, also known as N-2-Phenylthioethylamine, is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a derivative of propen-1-amine and is composed of a thioether group and a phenyl group attached to the nitrogen atom. This compound has been found to have a variety of biochemical and physiological effects and is used in a variety of research applications.

Scientific Research Applications

  • Protecting Group in Synthesis of Thymidine Analogues :

    • N-[2-(Phenylthio)ethyl]-2-propen-1-amine has been utilized as a novel two-stage base protecting group for the thymine residue in the synthesis of sugar-modified thymidine derivatives. This approach allows for selective O-alkylation of ribose moieties while avoiding base alkylations, and the protecting group can be completely removed after oxidation to sulfone (D’Onofrio et al., 2006).
  • Antimicrobial Activity of Thiophene Derivatives :

    • Derivatives of 2-aminothiophenes, which include structures related to this compound, have been studied for their antimicrobial properties. These compounds exhibit various biological activities such as antimicrobial, antifungal, and anti-inflammatory effects (Prasad et al., 2017).
  • Catalysis in Ethylene Polymerization :

    • This compound-related compounds have been used in heterobimetallic titanium-chromium catalysts for ethylene polymerization. These complexes produce linear low-density polyethylenes with exclusive n-butyl branches, demonstrating the compound's role in influencing polymer properties (Liu et al., 2014).
  • Bioconjugation in Aqueous Media :

    • Research on the mechanism of amide formation in aqueous media using compounds related to this compound has been conducted. These studies are significant for understanding bioconjugation processes, which are crucial in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).
  • Peptide Synthesis :

    • This compound derivatives have been evaluated as reagents for amine protection during peptide synthesis. This process is vital for the controlled assembly of peptides, which have broad applications in drug development and biological studies (Ramage et al., 1985).

Safety and Hazards

The safety data sheet (SDS) for this compound can provide detailed information about its hazards, handling, storage, and disposal .

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHFVIOFPSTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571328
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188642-29-7
Record name N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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